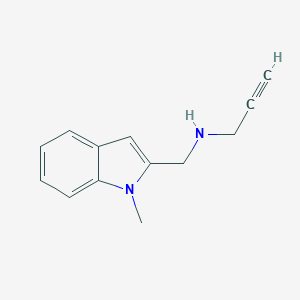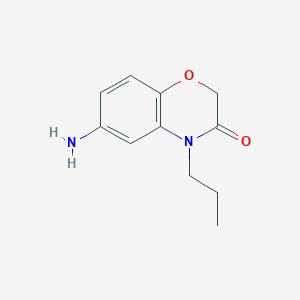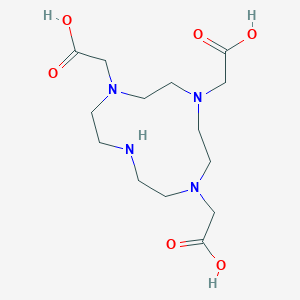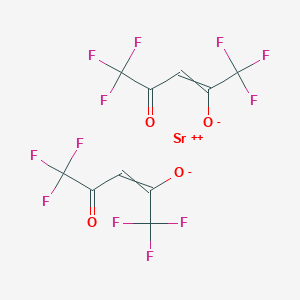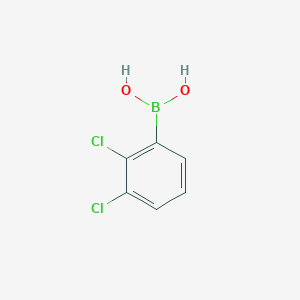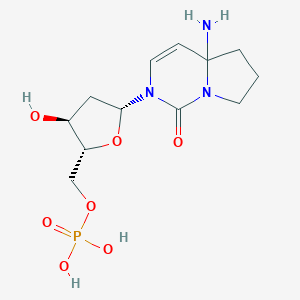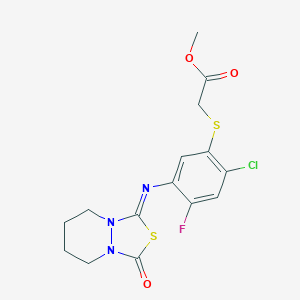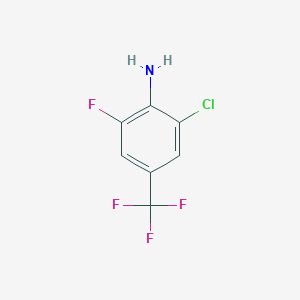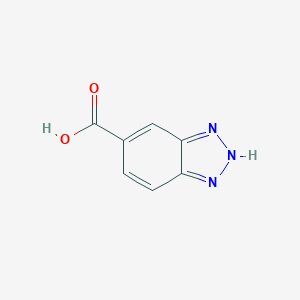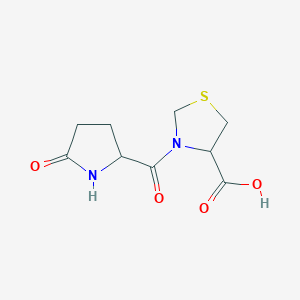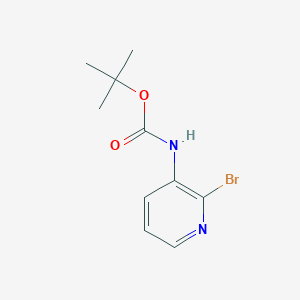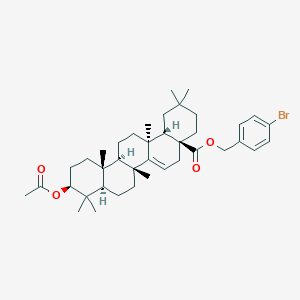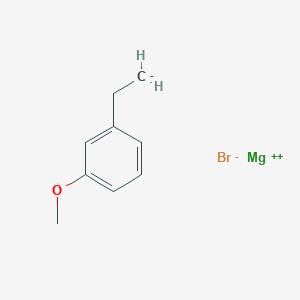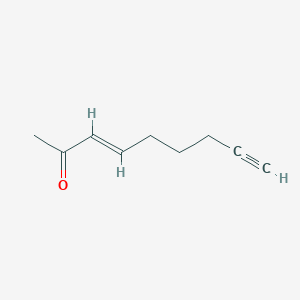
(E)-non-3-en-8-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-non-3-en-8-yn-2-one is a chemical compound that belongs to the class of α,β-unsaturated ketones. It is a colorless liquid with a strong odor and is widely used in various scientific research applications. This molecule has attracted considerable attention due to its unique structure and interesting biological properties.
Mécanisme D'action
The mechanism of action of (E)-non-3-en-8-yn-2-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Effets Biochimiques Et Physiologiques
(E)-non-3-en-8-yn-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity. It has been shown to reduce inflammation and pain by inhibiting the synthesis of prostaglandins and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-non-3-en-8-yn-2-one has several advantages for lab experiments. It is readily available and easy to synthesize. It has a unique structure and interesting biological properties, which make it a valuable tool for studying various cellular processes. However, it also has some limitations. It is highly reactive and can be unstable under certain conditions. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-non-3-en-8-yn-2-one. One direction is the development of new synthetic methods for the production of this molecule. Another direction is the study of its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, fungal infections, and inflammation. Further studies are needed to determine its safety and efficacy in humans. Finally, the use of (E)-non-3-en-8-yn-2-one as a ligand in the synthesis of metal complexes is an area of interest for catalysis and material science.
Méthodes De Synthèse
The synthesis of (E)-non-3-en-8-yn-2-one can be achieved by several methods. One of the most commonly used methods is the Sonogashira coupling reaction between non-3-en-8-yn-2-ol and propargyl bromide. This reaction involves the use of palladium catalysts and copper(I) iodide as a co-catalyst. The reaction takes place under an inert atmosphere of nitrogen or argon at room temperature. Another method involves the oxidation of non-3-en-8-yn-2-ol using potassium permanganate or chromium trioxide. This method is less commonly used due to the high toxicity of these oxidizing agents.
Applications De Recherche Scientifique
(E)-non-3-en-8-yn-2-one has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been shown to have anti-inflammatory and analgesic effects. This molecule has been used as a starting material for the synthesis of various biologically active compounds. (E)-non-3-en-8-yn-2-one has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and material science.
Propriétés
Numéro CAS |
123405-87-8 |
|---|---|
Nom du produit |
(E)-non-3-en-8-yn-2-one |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(E)-non-3-en-8-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,7-8H,4-6H2,2H3/b8-7+ |
Clé InChI |
GNXLVAFDTWVHAH-BQYQJAHWSA-N |
SMILES isomérique |
CC(=O)/C=C/CCCC#C |
SMILES |
CC(=O)C=CCCCC#C |
SMILES canonique |
CC(=O)C=CCCCC#C |
Synonymes |
3-Nonen-8-yn-2-one, (3E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



